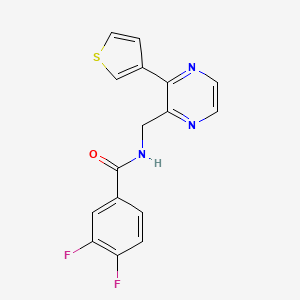

3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide

Description

3,4-Difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a benzamide derivative featuring a pyrazine ring substituted with a thiophene moiety and a 3,4-difluorobenzamide group. This compound combines fluorine atoms (known for enhancing metabolic stability and lipophilicity) with a heterocyclic pyrazine-thiophene scaffold, which may influence electronic properties and binding interactions.

Properties

IUPAC Name |

3,4-difluoro-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F2N3OS/c17-12-2-1-10(7-13(12)18)16(22)21-8-14-15(20-5-4-19-14)11-3-6-23-9-11/h1-7,9H,8H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQHGOQEXPTAGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCC2=NC=CN=C2C3=CSC=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the thiophenyl group and the pyrazinyl moiety. One common synthetic route includes the following steps:

Thiophene Derivative Synthesis: : The thiophene derivative can be synthesized through a cyclization reaction involving 1,4-diketones and sulfur.

Pyrazinyl Moiety Formation: : The pyrazinyl moiety can be formed through a condensation reaction between hydrazine and a suitable diketone or β-diketone.

Benzamide Formation: : The benzamide group can be introduced through a reaction between the amine group and a carboxylic acid derivative, often using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often use continuous flow chemistry and automated systems to ensure consistency and efficiency. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: : KMnO4, CrO3, H2O2 (hydrogen peroxide)

Reduction: : LiAlH4, NaBH4, H2 (hydrogen gas)

Substitution: : NaOH (sodium hydroxide), HCl (hydrochloric acid), DMF (dimethylformamide)

Major Products Formed

Oxidation: : Carboxylic acids, ketones, or alcohols

Reduction: : Alcohols, amines, or alkanes

Substitution: : Amides, esters, or ethers

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biological research, 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide has shown potential as a bioactive molecule. It can be used to study enzyme inhibition, receptor binding, and other biological interactions.

Medicine

In the medical field, this compound has been investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its unique chemical properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzamide Core

- 3,4-Difluorobenzamide vs. Trifluoromethylbenzamide: The 3,4-difluoro substitution in the target compound contrasts with trifluoromethyl-containing analogs like N-(cyclopropylmethyl)-3,5-bis(trifluoromethyl)benzamide (). Trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, whereas fluorine atoms improve metabolic stability without significantly altering steric bulk . Example: N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide (diflubenzuron) uses difluoro substitution for insecticidal activity, suggesting fluorine’s role in target specificity .

Pyrazine vs. Pyrimidine/Pyrazole Heterocycles

- Pyrazine-Thiophene vs. Pyrimidine-Pyrazole Scaffolds: The pyrazine ring in the target compound differs from pyrimidine-pyrazole hybrids like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (). Pyrazine’s electron-deficient nature may facilitate π-π stacking, while pyrimidine-pyrazole systems offer hydrogen-bonding versatility . Example: Radotinib (), a kinase inhibitor with a pyrimidine-pyrazine core, demonstrates the pharmacological relevance of such heterocycles.

Thiophene vs. Phenyl/Other Heterocycles

- Thiophene’s Role :

The thiophene moiety in the target compound introduces sulfur-based interactions, contrasting with phenyl or trifluoromethylphenyl groups in analogs like N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide (flutolanil, ). Thiophene’s polarizability may enhance binding to hydrophobic pockets in biological targets .

Table 1: Key Comparisons of Structural Analogs

Key Findings :

- Synthetic Flexibility : The pyrazine-thiophene scaffold allows modular derivatization, as seen in ’s oxadiazole synthesis .

Biological Activity

The compound 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide is a novel derivative of benzamide that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C17H13F2N3OS

- Molecular Weight : 345.37 g/mol

- Purity : Typically around 95% .

The compound features a difluorobenzamide core linked to a thiophenyl group and a pyrazine moiety, which are known to enhance biological activity through improved binding interactions with target proteins.

Anticancer Activity

Recent studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of benzamide have been shown to inhibit the activity of key oncogenic pathways:

- EGFR and HER-2 Inhibition : Compounds targeting these receptors have demonstrated anti-proliferative effects against various cancer cell lines, particularly breast and lung cancer cells .

| Compound | Target | IC50 (μM) | Cell Line |

|---|---|---|---|

| YH-9 | EGFR | 0.20 | SK-BR-3 |

| YH-9 | HER-2 | 0.21 | A549 |

Enzyme Inhibition

The compound's structure suggests potential inhibitory activity against several enzymes involved in cancer progression:

- MAO-A and MAO-B Inhibition : Compounds related to this class have shown promising inhibitory effects on monoamine oxidases, which are critical in regulating neurotransmitters and may influence tumor growth .

| Compound | Enzyme | IC50 (μM) |

|---|---|---|

| 6b | MAO-A | 0.060 |

| 6c | MAO-B | 0.241 |

Antiviral Properties

The research indicates that heterocyclic compounds like this benzamide derivative can act as antiviral agents, particularly against RNA viruses. The mechanism often involves disrupting viral replication by inhibiting key viral enzymes .

Study on Anticancer Efficacy

In a study published in Molecules, researchers synthesized a series of benzamide derivatives and evaluated their anticancer activity against various cell lines. The results indicated that compounds with the thiophenyl and pyrazine groups exhibited enhanced cytotoxicity compared to their simpler counterparts .

Mechanistic Insights

Molecular docking studies have provided insights into the binding modes of these compounds within the active sites of target enzymes. For example, computational models suggest that the difluorobenzamide moiety enhances binding affinity due to favorable interactions with hydrophobic residues in the enzyme active site .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3,4-difluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzamide, and how can reaction yields be optimized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions is common. For example, a pyrazine-thiophene intermediate can be synthesized via Suzuki-Miyaura coupling, followed by benzamide formation using 3,4-difluorobenzoyl chloride. Yield optimization may involve temperature control (e.g., 0–25°C for coupling steps), catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent optimization (e.g., DMF or THF). Intermediate purification via column chromatography or recrystallization is critical .

Q. Which analytical techniques are most effective for characterizing the compound and confirming its structural integrity?

- Methodology : Nuclear magnetic resonance (¹H-NMR, ¹³C-NMR) is essential for confirming the aromatic and amide linkages. Thin-layer chromatography (TLC) can monitor reaction progress, while high-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) is recommended. Fluorine substituents may require ¹⁹F-NMR for unambiguous assignment .

Q. What are the key challenges in handling fluorine-containing intermediates during synthesis?

- Methodology : Fluorinated compounds often exhibit poor solubility and thermal instability. Strategies include using polar aprotic solvents (e.g., DMF), low-temperature reactions, and inert atmospheres to minimize decomposition. Protecting groups (e.g., tert-butoxycarbonyl) may stabilize reactive intermediates .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for similar multi-step syntheses (e.g., 85% vs. 31% in final steps)?

- Methodology : Yield variations often stem from side reactions (e.g., hydrolysis of amides) or inefficient purification. Systematic analysis via LC-MS can identify byproducts. Adjusting stoichiometry (e.g., excess benzoyl chloride) or switching to microwave-assisted synthesis may improve efficiency. Reagent quality (e.g., anhydrous conditions for amide coupling) is also critical .

Q. What role do fluorine atoms play in modulating the compound’s physicochemical properties and bioactivity?

- Methodology : Fluorine enhances lipophilicity and metabolic stability via electron-withdrawing effects. Computational studies (e.g., DFT calculations) can predict binding affinity to targets like kinases. Comparative assays with non-fluorinated analogs (e.g., IC₅₀ measurements) validate these effects. In one study, trifluoromethyl groups improved kinase inhibition by 10-fold compared to methyl substituents .

Q. How can researchers design derivatives to improve selectivity for specific biological targets (e.g., DDR1/2 kinases)?

- Methodology : Structure-activity relationship (SAR) studies guided by X-ray crystallography of target-ligand complexes are key. For example, introducing imidazo[1,2-a]pyrazine moieties (as in related compounds) enhances binding to kinase ATP pockets. Functional group substitutions (e.g., piperazine for solubility) balance potency and pharmacokinetics .

Q. What experimental approaches are suitable for analyzing potential off-target interactions or toxicity?

- Methodology : High-throughput screening against panels of receptors/enzymes (e.g., Eurofins PanLabs) identifies off-target effects. In vitro cytotoxicity assays (e.g., HepG2 cell viability) and metabolic stability studies (e.g., liver microsomes) assess preclinical safety. Fluorine’s impact on cytochrome P450 interactions should be evaluated .

Methodological Considerations

Q. How should researchers optimize reaction conditions for scale-up without compromising yield?

- Methodology : Transitioning from batch to flow chemistry improves reproducibility. For example, continuous flow reactors enable precise control of exothermic amide couplings. Solvent recycling and catalyst recovery (e.g., Pd scavengers) reduce costs. Process analytical technology (PAT) tools monitor critical parameters in real-time .

Q. What computational tools are recommended for predicting synthetic routes or bioactivity?

- Methodology : Retrosynthesis software (e.g., CAS SciFinder, Reaxys) prioritizes feasible pathways. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict target binding. Machine learning platforms (e.g., DeepChem) accelerate SAR analysis by correlating substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.